Welcome to the BenchChem Online Store!
molecular formula C16H12N2O4 B5748734 methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

Cat. No. B5748734
M. Wt: 296.28 g/mol
InChI Key: VEFOLTSVVXLPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765773B2

Procedure details

The title compound was prepared from dimethyl 2-bromoterephthalate (1.50 g, 5.5 mmol) and phenylurea (0.97 g, 7.1 mmol) following the procedure outlined in Example 14, step 1 (1.3 g, 79%). LC-MS: (FA) ES+ 297.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[C:16]1([NH:22][C:23]([NH2:25])=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[O:24]=[C:23]1[N:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:4](=[O:6])[C:3]2[C:2](=[CH:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:8]=2)[NH:25]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2C(N1C1=CC=CC=C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.